2,3-dibromobenzoic Acid
CAS No.: 65436-55-7
Cat. No.: VC2314934
Molecular Formula: C7H4Br2O2
Molecular Weight: 279.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65436-55-7 |
|---|---|
| Molecular Formula | C7H4Br2O2 |
| Molecular Weight | 279.91 g/mol |
| IUPAC Name | 2,3-dibromobenzoic acid |
| Standard InChI | InChI=1S/C7H4Br2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) |
| Standard InChI Key | YNVNFMCYBIBHLH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Br)Br)C(=O)O |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)Br)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2,3-Dibromobenzoic acid is a white to light yellow crystalline solid with two bromine atoms substituted at adjacent positions on the benzoic acid ring. Its structure creates specific electronic and steric properties that distinguish it from other dibromobenzoic acid isomers.
Basic Identification Parameters
| Parameter | Information |
|---|---|
| CAS Registry Number | 603-78-1 |
| Molecular Formula | C₇H₄Br₂O₂ |
| Molecular Weight | 279.91 g/mol |
| IUPAC Name | 2,3-dibromobenzoic acid |
| Synonyms | Benzoic acid, 2,3-dibromo- |
| InChI | InChI=1S/C7H4Br2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) |
| InChIKey | YNVNFMCYBIBHLH-UHFFFAOYSA-N |
The compound's structure consists of a benzoic acid core with bromine atoms at positions 2 and 3 of the aromatic ring, creating a specific substitution pattern that influences its reactivity and physical properties .
Physical and Chemical Properties
The physical and chemical properties of 2,3-dibromobenzoic acid determine its behavior in chemical reactions, solubility characteristics, and potential applications in various fields.
Physical Properties
The relatively high melting point indicates significant intermolecular forces, likely due to hydrogen bonding between the carboxylic acid groups. The compound's LogP value of approximately 2.91 suggests moderate lipophilicity, which influences its solubility profile and potential applications .
Chemical Properties
| Property | Value | Source |
|---|---|---|
| pKa | 2.46±0.10 (predicted) | |
| Solubility | Soluble in organic solvents (methanol, ethanol, DMSO) | |
| Reactivity | Typical carboxylic acid reactions; halogen substitution chemistry |
With a predicted pKa of 2.46, 2,3-dibromobenzoic acid is a moderately strong acid, characteristic of halogenated benzoic acids. The electron-withdrawing nature of the bromine substituents increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid .
Applications and Research Context
2,3-Dibromobenzoic acid serves as an important building block in organic synthesis and has potential applications in various research areas.
Synthetic Applications
The compound is valuable as a regiospecific intermediate for the synthesis of more complex molecules. The bromine substituents provide reactive sites for further functionalization through various cross-coupling reactions, such as Suzuki, Negishi, or Sonogashira couplings .
According to product literature, "2,3-Dibromobenzoic acid is a regiospecific compound commonly used in research settings. It belongs to the group of acetophenones and is known for its unique chemical properties. This compound is often utilized in various laboratory experiments and studies due to its distinct characteristics" .
Research Context
While specific research applications were limited in the search results, the compound's structure suggests potential utility in:
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Development of pharmaceutically active compounds
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Preparation of specialty materials and fine chemicals
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Studies of structure-activity relationships in chemical and biological systems
| Hazard | Classification | Source |
|---|---|---|
| Acute Toxicity | Category 4 (Oral) | |
| Skin Irritation | Category 2 | |
| Eye Irritation | Category 2 | |
| Respiratory | May cause respiratory irritation |
Related Compounds and Comparative Analysis
2,3-Dibromobenzoic acid is one of several dibromobenzoic acid isomers, each with distinct properties based on the position of the bromine atoms.
Isomeric Comparison
| Compound | CAS Number | Melting Point | Key Differences |
|---|---|---|---|
| 2,3-Dibromobenzoic acid | 603-78-1 | 144-148°C | Adjacent bromine atoms at ortho and meta positions |
| 2,5-Dibromobenzoic acid | 610-71-9 | Not specified in sources | Non-adjacent bromine atoms |
| 2,6-Dibromobenzoic acid | 601-84-3 | 150-154°C | Both bromines in ortho positions |
| 3,4-Dibromobenzoic acid | 619-03-4 | Not specified in sources | Adjacent bromine atoms at meta and para positions |
The position of the bromine atoms significantly influences the compounds' reactivity patterns, physical properties, and potential applications .
Derivative Compounds
Related derivatives include:
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3-amino-4,5-dibromobenzoic acid methyl ester (described in patent CN114105790A)
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Various esterified forms of dibromobenzoic acids used as synthetic intermediates
These derivatives have specialized applications in the synthesis of pharmaceuticals and fine chemicals .
The compound is typically available in research quantities ranging from 500mg to 25g, suitable for laboratory-scale investigations and synthetic applications .
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